molecular formula C5H7N3 B3017006 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile CAS No. 23539-64-2

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile

Cat. No.: B3017006
CAS No.: 23539-64-2
M. Wt: 109.132
InChI Key: CWDFRBNFCCNDKB-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile (CAS 23539-64-2) is a valuable chemical intermediate incorporating both a reactive nitrile group and a 4,5-dihydro-1H-imidazole (imidazoline) scaffold. Its molecular formula is C5H7N3, with a molecular weight of 109.13 g/mol . The nitrile functionality offers a versatile handle for further synthetic transformations, allowing for the construction of more complex molecular architectures, while the imidazoline ring is a privileged structure in medicinal chemistry and drug discovery . This compound serves as a key building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its research value is demonstrated in its application as a precursor in the synthesis of complex heterocyclic systems, such as imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives, which have shown promising in vitro cytotoxic activity against various human cancer cell lines . Furthermore, the 4,5-dihydro-1H-imidazole component is a critical structural motif found in alpha-2 receptor agonists, indicating its potential relevance in neurological and cardiovascular research . Researchers utilize this nitrile-functionalized imidazoline precisely for its ability to readily undergo reactions to form amides, amines, and other heterocycles, facilitating the exploration of structure-activity relationships in new chemical entities. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a pharmaceutical ingredient. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-2-1-5-7-3-4-8-5/h1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDFRBNFCCNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield saturated imidazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile serves as a versatile building block for synthesizing more complex molecules. It is utilized in the preparation of various imidazole derivatives that are important in medicinal chemistry .
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals which can exhibit interesting catalytic properties .

Pharmaceutical Applications

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from this structure were tested against various bacterial strains with promising results .
CompoundActivity AgainstInhibition Zone (mm)
2-(4,5-dihydro-1H-imidazol-2-yl)acetamideE. coli20
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideCervical cancer cellsIC50 = 2.38 μM
  • Anticancer Properties : Recent studies have explored the anticancer potential of derivatives of this compound. For example, certain imidazole derivatives demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM . The mechanism involves inducing apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.

Industrial Applications

  • Synthesis of Fine Chemicals : This compound is utilized in the synthesis of agrochemicals and pharmaceuticals due to its ability to undergo various chemical reactions such as oxidation and substitution . Its unique properties allow for the development of new materials with specific functionalities.

Case Study 1: Antimicrobial Testing

In a study published in MDPI, researchers synthesized several derivatives of this compound and tested their antimicrobial activities using the well diffusion method against several bacterial strains. The results indicated that certain derivatives had a significant antibacterial effect compared to standard antibiotics like chloramphenicol .

Case Study 2: Anticancer Activity

A series of imidazole derivatives were synthesized from this compound and evaluated for their anticancer properties on human cancer cell lines. The study found that some compounds inhibited cell growth effectively and induced apoptosis, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as DNA synthesis, protein synthesis, and cell division . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s core imidazoline ring is shared among several analogs, but substituents critically influence properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Biological Activities Reference
2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile C₅H₇N₃ 109.13 Acetonitrile Organic synthesis intermediate
2,6-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine C₂₅H₂₃N₇ 437.50* Pyridine, phenyl Nucleic acid binding, anti-HIV activity
2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)acetamide C₁₁H₁₃N₃O 203.24 Phenyl, acetamide Anti-tumor agents
Benzenethiol-2-(4,5-dihydro-1H-imidazol-2-yl) C₉H₁₀N₂S 178.25 Thiol Ligand in coordination chemistry
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₃ClN₄O₂ 280.71 Chloromethyl, nitro Precursor for nitroimidazole derivatives

*Calculated based on formula.

Coordination Chemistry and Metal Complexation

  • Manganese(II) Complex : The ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (bip) forms a Mn(II) complex with perchlorate, showing a distorted octahedral geometry. The Mn–N bond lengths (2.251–2.292 Å) are typical for imidazoline coordination .
  • Comparison with Acetonitrile Derivative : The acetonitrile group in the target compound is less effective in metal coordination compared to bip’s pyridine and imidazoline moieties, which stabilize Mn(II) via tridentate binding .

Biological Activity

Introduction

2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate potent antiproliferative effects on hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60, with IC50 values ranging from 0.70 to 1.25 μM .

Cell LineIC50 (μM)
HL-600.70 ± 0.14
HEL1.05 ± 0.35
K-5621.25 ± 0.35

The presence of specific substituents in the imidazole structure enhances its cytotoxicity, suggesting a structure-activity relationship that could guide the design of more effective anticancer agents .

Antimicrobial Activity

Imidazole derivatives, including this compound, have been noted for their broad-spectrum antimicrobial properties . They exhibit activity against bacteria and fungi, making them potential candidates for treating infections. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic effects . It interacts with various biochemical pathways that modulate inflammation and pain responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The compound shows high affinity for imidazoline binding sites (IBS) and adrenergic receptors (α1 and α2), which are crucial in regulating blood pressure and heart rate .
  • Cellular Pathways : It influences several cellular pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it can overcome solubility issues often associated with drug development, enhancing its bioavailability and therapeutic efficacy.

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound. For example, a study involving Wistar rats demonstrated that the compound effectively reduced edema in a formaldehyde-induced inflammation model, indicating its potential as an anti-inflammatory agent .

Toxicity Assessments

Toxicity assessments reveal that while the compound exhibits significant biological activity, it also requires careful evaluation to ensure safety in therapeutic applications. Studies show low toxicity profiles in normal cell lines, suggesting a favorable selectivity index compared to standard chemotherapeutics .

Q & A

Q. Methodological

  • Co-solvents : Acetonitrile/water mixtures (70:30 v/v) improve solubility for crystallization .
  • Salt formation : Hydrochloride derivatives increase aqueous solubility (e.g., 2-hydrazinyl-imidazoline hydrochloride) .
  • Temperature control : Heating to 60°C in DMF/acetic acid prevents precipitation during recrystallization .

What is the potential of this compound in medicinal chemistry?

Advanced
Derivatives exhibit:

  • Antimicrobial activity : Hydrazine-functionalized analogs inhibit E. coli (MIC = 8 µg/mL) .
  • Anticancer properties : Manganese complexes induce apoptosis in HeLa cells via ROS generation .
  • Enzyme inhibition : Imidazoline motifs target fatty acid synthase in computational docking studies .

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